![molecular formula C17H18N2O5S2 B5562503 4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

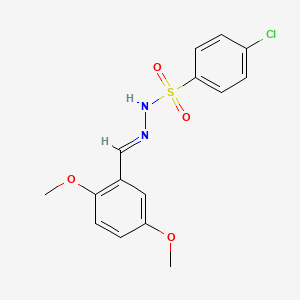

The synthesis of similar complex molecules involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis and characterization of azo-benzoic acids demonstrate the use of spectroscopic techniques (NMR, UV-VIS, IR) to confirm molecular structures. Techniques such as density functional theory (DFT) are often employed for molecular geometry optimization, indicating the complexity and precision required in synthesizing such compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

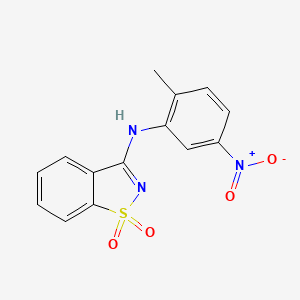

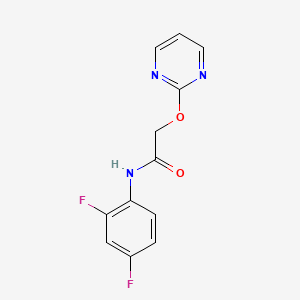

Molecular Structure Analysis

The molecular structure of compounds akin to the subject compound is characterized using advanced spectroscopic and computational methods. Studies often utilize DFT and time-dependent DFT (TDDFT) for investigating the electronic structures and photophysical properties. These analyses reveal the conjugation and electronic distribution within the molecule, providing insights into its reactivity and interaction with various substrates (Kurt, Sas, Can, Okur, Icli, Demic, Karabacak, Jayavarthanan, & Sundaraganesan, 2016).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups and molecular structure. For instance, the presence of azo groups and carboxylic acids in related molecules facilitates a range of chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation, which are dependent on the solvent and pH conditions (Baul, Das, Chandra, Mitra, & Pyke, 2009). These properties are essential for designing molecules with specific reactivities and for applications in various fields.

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and stability, are crucial for its practical applications. For similar compounds, techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM) are used to study mesophase behavior and thermal properties, indicating the importance of physical characterizations in understanding the material's applicability (Naoum, Fahmi, Mohammady, & Abaza, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards other molecules, pH stability, and interaction with light, are pivotal for determining the compound's utility in various domains. Spectroscopic methods, coupled with computational analyses, provide a deep understanding of the molecule's behavior under different chemical environments. This enables the prediction and rationalization of its interactions at the molecular level (Kurt, Sas, Can, Okur, Icli, Demic, Karabacak, Jayavarthanan, & Sundaraganesan, 2016).

Wissenschaftliche Forschungsanwendungen

Supramolecular Liquid Crystals

Research has demonstrated the role of this compound in the formation of supramolecular liquid crystals. These studies focus on the hydrogen-bonding interactions between non-mesomorphic compounds, investigating the effect of lateral substitution on the stability and extent of supramolecular liquid crystal phases. The findings contribute significantly to the understanding of mesophase behavior in materials science, highlighting the compound's potential in the development of advanced materials with specific liquid crystalline properties (Naoum, Fahmi, & Almllal, 2010).

EP1 Receptor Selective Antagonists

In pharmacological research, analogs of the compound have been identified as functional antagonists selective for the EP1 receptor subtype. These studies are significant for understanding the compound's role in inhibiting specific receptor interactions, offering insights into its potential therapeutic applications without directly addressing drug use or side effects (Naganawa et al., 2006).

Synthesis and Characterization

The compound has also been a focus of synthetic chemistry research, where its synthesis and characterization have been explored. Studies include the preparation of labeled compounds for use in research, contributing to methodologies in chemical synthesis and analysis (Taylor et al., 1996).

Antimicrobial Agents

Further studies have explored the compound's derivatives as antimicrobial agents. By synthesizing and evaluating various derivatives for antimicrobial activity, research has opened up possibilities for its use in combating microbial infections. This area of study is crucial for developing new antimicrobial compounds to address resistance issues (Komurcu Sg et al., 1995).

Luminescent Sensors

Moreover, the compound's role in the development of luminescent sensors has been investigated. Studies in this area focus on its ability to serve as a component in materials that exhibit luminescent properties, potentially useful in sensing applications. These findings highlight the compound's utility in the development of new materials for detecting environmental or biological analytes (Ding et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S2/c20-16(18-10-12-3-5-13(6-4-12)17(21)22)15-9-14(11-25-15)26(23,24)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTOGZOVDVPRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)